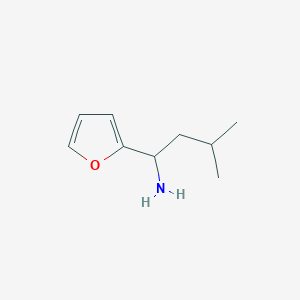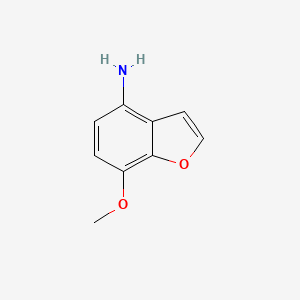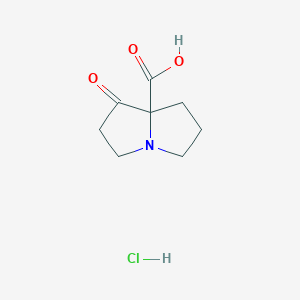
1-Oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves multiple steps, starting with the cyclization of appropriate precursors. One common synthetic route includes the cyclization of hexahydro-1H-pyrrolizine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
1-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can be compared with other similar compounds, such as tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride and other pyrrolizine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride lies in its specific functional groups and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Other pyrrolizine derivatives
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
7-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-5-9-4-1-3-8(6,9)7(11)12;/h1-5H2,(H,11,12);1H |
InChI-Schlüssel |
RRTJVEMRRMNITD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(=O)CCN2C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
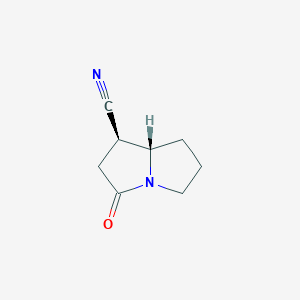
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
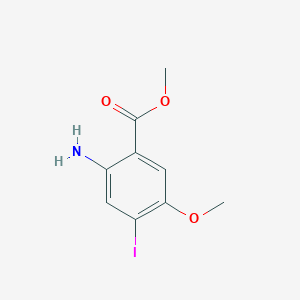
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)
![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
